1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl
Description
Stereoisomerism
The compound exhibits two chiral centers at the 2- and 3-positions of the propanol chain, theoretically yielding four stereoisomers: (2R,3R), (2R,3S), (2S,3R), and (2S,3S). Enantiomeric pairs (e.g., (2R,3R) and (2S,3S)) would display distinct optical activities and receptor-binding affinities, analogous to the stereospecificity observed in timolol.
Table 3: Stereoisomeric Configurations
| Configuration | C2 | C3 |
|---|---|---|
| (2R,3R) | R | R |
| (2R,3S) | R | S |
| (2S,3R) | S | R |
| (2S,3S) | S | S |
Tautomerism
Tautomeric equilibria are unlikely in this compound due to the absence of proton-donor/acceptor pairs in conjugated positions. The thiophene ring’s aromatic stability precludes keto-enol tautomerism, while the secondary amine group ((1-methylethyl)amino) lacks adjacent carbonyl or imine functionalities necessary for prototropic shifts.
Positional Isomerism
Alternative substitution patterns on the cyclopenta[b]thiophene system could theoretically yield positional isomers. For instance, relocating the oxy group to the 2-position of the bicyclic ring would constitute a distinct isomer. However, the synthetic routes described for related compounds suggest preferential formation of the 3-substituted derivative due to electronic and steric factors.
Properties
CAS No. |
85462-74-4 |
|---|---|
Molecular Formula |
C13H22ClNO2S |
Molecular Weight |
291.84 g/mol |
IUPAC Name |
1-(5,6-dihydro-4H-cyclopenta[b]thiophen-3-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO2S.ClH/c1-9(2)14-6-10(15)7-16-12-8-17-13-5-3-4-11(12)13;/h8-10,14-15H,3-7H2,1-2H3;1H |
InChI Key |
YBNNDCILUPCINC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CSC2=C1CCC2)O.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-((5,6-dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl typically involves:
Step 1: Formation of the Cyclopenta[b]thiophene Core
The cyclopenta[b]thiophene ring system is constructed via cyclization reactions starting from appropriate thiophene precursors. This step often involves intramolecular cyclization under controlled temperature and catalytic conditions to form the fused bicyclic structure.Step 2: Introduction of the Ether Linkage
The 3-position of the cyclopenta[b]thiophene is functionalized with a hydroxyl or halide group, which is then reacted with a suitable epoxide or halohydrin derivative to form the ether linkage connecting the cyclopenta[b]thiophene to the propanol backbone. This step requires careful pH and temperature control to avoid side reactions and ensure regioselectivity.Step 3: Amination of the Propanol Side Chain
The propanol moiety is functionalized with an isopropylamino group via nucleophilic substitution or reductive amination. The amine is introduced typically by reacting the intermediate with isopropylamine under mild conditions to preserve the stereochemistry and avoid over-alkylation.Step 4: Formation of the Hydrochloride Salt
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing the compound’s stability, crystallinity, and solubility for further use.
Reaction Conditions and Optimization
Temperature: Reactions are generally conducted at moderate temperatures (25–80°C) to balance reaction rate and selectivity. Elevated temperatures may be used during cyclization but require monitoring to prevent decomposition.
pH Control: Maintaining slightly acidic to neutral pH during ether formation and amination steps is critical to prevent hydrolysis or side reactions.
Solvent Systems: Common solvents include polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile, which facilitate nucleophilic substitutions and cyclizations.
Catalysts and Reagents: Acid or base catalysts may be employed depending on the step; for example, Lewis acids can promote cyclization, while bases like triethylamine can facilitate amination.
Purification
The crude product is purified by recrystallization from suitable solvents or by chromatographic techniques to achieve high purity.
The hydrochloride salt form is often isolated as crystalline solids, which aids in characterization and handling.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reaction Type | Key Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Thiophene precursors, heat, catalyst | Formation of cyclopenta[b]thiophene core | Temperature control critical |
| 2 | Ether formation | Halohydrin or epoxide, base, solvent | Linkage of cyclopenta[b]thiophene to propanol | pH and regioselectivity important |
| 3 | Amination | Isopropylamine, mild base, solvent | Introduction of isopropylamino group | Avoid over-alkylation |
| 4 | Salt formation | HCl (aqueous or gas) | Conversion to hydrochloride salt | Enhances stability and solubility |
Research Findings and Analytical Data
Yield and Purity: Optimized protocols report yields ranging from 60% to 85% depending on scale and reaction conditions, with purity exceeding 98% after purification.
Characterization: The compound is characterized by NMR (proton and carbon), mass spectrometry, and elemental analysis confirming the molecular structure and salt formation.
Stability: The hydrochloride salt exhibits improved thermal and chemical stability compared to the free base, facilitating storage and handling.
Pharmacological Relevance: The compound’s structure suggests beta-adrenergic receptor interaction potential, consistent with related beta-blockers, though specific pharmacological data require further research.
Chemical Reactions Analysis
Reaction with Hydrohalic Acids
| Hydrohalic Acid | Reactivity |
|---|---|
| HI | High |
| HBr | Moderate |
| HCl | Low |
Nucleophilic Substitution Reactions
The amino group in the compound can participate in nucleophilic substitution reactions, potentially replacing other functional groups or reacting with electrophiles.
Oxidation Reactions
The hydroxyl group can undergo oxidation reactions, potentially forming aldehydes or ketones, depending on the conditions.
Analytical Techniques for Characterization
Quantitative NMR spectroscopy, such as C NMR, can be used to analyze the compound's structure and purity. This method provides detailed information about the carbon atoms in the molecule, helping to confirm its structure and identify any impurities.
13{}^{13}13C NMR Analysis:
-
Advantages : Provides detailed structural information, useful for identifying functional groups.
-
Limitations : Requires specialized equipment and expertise.
Potential Therapeutic Areas:
-
Cardiovascular Diseases : Compounds with similar structures have shown promise in cardiovascular applications.
-
Neurological Disorders : The cyclopentane structure may interact with neurological receptors.
Future Research Directions:
-
Synthetic Optimization : Improving synthesis efficiency and yield.
-
Biological Activity Studies : Investigating interactions with biological targets.
-
Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
References:
- EvitaChem. (2025). 1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1,1-dimethylethyl)amino)-2-propanol hydrochloride.
- Libretexts. (n.d.). Reactions of Alcohols with Hydrohalic Acids (HX).
- Science.gov. (2019). Quantitative C NMR: Topics by Science.gov.
Scientific Research Applications
1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl has several scientific research applications:
Chemistry
Catalysis: The compound can be used as a catalyst or a catalyst precursor in various chemical reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and pathways.
Medicine
Pharmacology: It is investigated for its potential therapeutic effects, including its role as a beta-blocker or other pharmacological activities.
Industry
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target specific receptors or enzymes in biological systems, leading to a cascade of biochemical events.
Pathways Involved: It may modulate signaling pathways, such as the adrenergic signaling pathway, influencing physiological responses.
Comparison with Similar Compounds
Structural Differences and Similarities
Key Observations :
- The target compound’s cyclopenta(b)thiophene group distinguishes it from the naphthyloxy (propranolol) or phenoxy (betaxolol) moieties in other beta-blockers.
- The tert-butylamino group contrasts with the isopropylamino group in propranolol and betaxolol, which could alter receptor binding kinetics due to steric effects .
Receptor Selectivity and Pharmacological Implications
- Propranolol: Non-selective, with similar affinity for β1 and β2 receptors, leading to side effects like bronchospasm .
- Betaxolol : Moderately β1-selective (14:1), reducing airway side effects but still with residual β2 activity .
- naphthyl in propranolol). However, the tert-butyl group might reduce selectivity compared to betaxolol’s cyclopropylmethoxyethylphenoxy group .
Physicochemical and Pharmacokinetic Properties
Analysis :
- CCS values align with moderate polarity, similar to betaxolol, which may favor renal excretion over hepatic metabolism .
Biological Activity
1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl, commonly referred to as a beta-blocker, is a compound that exhibits significant biological activity primarily through its interaction with beta-adrenergic receptors. This article explores its biological properties, mechanisms of action, toxicity data, and potential therapeutic applications.
- Molecular Formula : C14H24ClNO2S
- Molecular Weight : 305.9 g/mol
- CAS Number : 85462-91-5
- IUPAC Name : 1-(tert-butylamino)-3-(5,6-dihydro-4H-cyclopenta[b]thiophen-3-yloxy)propan-2-ol; hydrochloride
The primary mechanism of action for this compound is its ability to bind to and inhibit beta-adrenergic receptors (β-receptors). This inhibition leads to several physiological effects:
- Decreased Heart Rate : By blocking β1 receptors in the heart, it reduces heart rate and myocardial contractility.
- Lowered Blood Pressure : Through its action on β1 receptors in the kidneys, it decreases renin release, contributing to lower blood pressure.
- Bronchoconstriction : The compound may also exhibit effects on β2 receptors in the lungs, which could lead to bronchoconstriction in sensitive individuals.
Biological Activity and Therapeutic Applications
-
Cardiovascular Diseases :
- Used in the treatment of hypertension, angina pectoris, and arrhythmias due to its ability to reduce cardiac workload and oxygen demand.
- Clinical studies have shown efficacy in lowering systolic and diastolic blood pressure in hypertensive patients.
-
Anxiety Disorders :
- Beta-blockers are often prescribed off-label for performance anxiety and other anxiety disorders due to their ability to mitigate physical symptoms such as tachycardia and tremors.
-
Migraine Prophylaxis :
- Some studies suggest that beta-blockers can be effective in reducing the frequency of migraine attacks.
Toxicity Data
Toxicological studies have provided insight into the safety profile of this compound:
- LD50 Values :
These values indicate a moderate level of toxicity, necessitating caution during handling and administration.
Case Studies and Research Findings
Several studies have been conducted to further understand the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying 1-((5,6-Dihydro-4H-cyclopenta(b)thien-3-yl)oxy)-3-((1-methylethyl)amino)-2-propanol HCl to ensure high yield and purity?
- Answer : Use a multi-step synthesis approach with controlled reaction conditions. For example, employ nucleophilic substitution to attach the cyclopenta[b]thiophene moiety to the propanol backbone, followed by amine alkylation using isopropylamine. Purification via recrystallization in polar aprotic solvents (e.g., ethanol/HCl) is critical to isolate the hydrochloride salt. Monitor reaction progress using TLC or HPLC with UV detection at 254 nm .
Q. How should researchers design experiments to evaluate the compound’s physicochemical stability under varying temperature and pH conditions?
- Answer : Adopt a split-plot experimental design with temperature (e.g., 4°C, 25°C, 40°C) and pH (e.g., 1.2, 7.4, 9.0) as factors. Use accelerated stability testing over 30 days, sampling at intervals (e.g., 0, 7, 14, 30 days). Analyze degradation products via LC-MS and quantify stability using validated UV/Vis or NMR methods. Include control samples with inert atmospheres to isolate oxidative degradation effects .
Q. What spectroscopic techniques are most reliable for characterizing the compound’s structure and confirming its identity?
- Answer : Combine H/C NMR to confirm the cyclopenta[b]thiophene and propanol backbone. Use FT-IR to verify ether (C-O-C) and secondary amine (N-H) functional groups. High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation. For crystalline form analysis, employ X-ray diffraction (XRD) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and preliminary in vivo studies for this compound?
- Answer : Perform pharmacokinetic profiling to assess bioavailability, metabolism, and tissue distribution. Use LC-MS/MS to quantify plasma concentrations and identify metabolites. If discrepancies persist, evaluate species-specific differences (e.g., rodent vs. human hepatocyte metabolism) or test for off-target effects via kinase profiling or transcriptomics .
Q. What experimental strategies optimize enantiomeric purity when synthesizing stereoisomers of this compound?
- Answer : Use chiral catalysts (e.g., BINAP-metal complexes) during asymmetric synthesis steps. Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak®) for enantiomer separation. For dynamic resolution, consider enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers .
Q. How should environmental impact studies be designed to assess the compound’s persistence and ecotoxicity?
- Answer : Follow OECD guidelines for abiotic degradation (hydrolysis, photolysis) and biotic degradation (microbial assays). Use LC-MS to track parent compound and transformation products in soil/water matrices. For ecotoxicity, conduct acute/chronic tests on model organisms (e.g., Daphnia magna, Danio rerio) with EC50/LC50 calculations. Include negative controls and reference toxicants (e.g., potassium dichromate) .
Q. What computational methods are effective for predicting the compound’s binding affinity to β-adrenergic receptors?
- Answer : Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures (e.g., PDB: 2RH1). Validate predictions with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Compare results to experimental data from radioligand displacement assays using H-CGP-12177 .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values across different solvent systems?
- Answer : Standardize solubility testing via the shake-flask method under controlled temperature (25°C ± 0.5°C) and agitation. Use UV/Vis or gravimetric analysis for quantification. Account for solvent polarity (logP) and hydrogen-bonding capacity. If inconsistencies persist, verify compound purity and polymorphic forms via DSC/XRD .
Q. What statistical approaches are suitable for analyzing dose-response variability in cellular assays?
- Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. For high variability, implement replicate normalization (e.g., Z-score) or robust regression methods. Report confidence intervals and effect sizes .
Methodological Resources
- Synthetic Protocols : Refer to and for reaction optimization.
- Environmental Fate : provides OECD-compliant frameworks.
- Structural Analysis : details cyclopenta[b]thiophene characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
